molecular formula C16H36N2S2 B3356565 Bis(dibutylamino)disulfide CAS No. 67271-09-4

Bis(dibutylamino)disulfide

Cat. No.: B3356565
CAS No.: 67271-09-4
M. Wt: 320.6 g/mol
InChI Key: PAJQNXUWYZXFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(dibutylamino)disulfide is an organic sulfur compound with the chemical formula

C16H36N2S2C_{16}H_{36}N_{2}S_{2}C16​H36​N2​S2​

. It is a colorless to pale yellow oily liquid with a strong sulfur odor. This compound is insoluble in water but soluble in organic solvents such as xylene and toluene. It is primarily used in the agricultural sector as a pesticide, fungicide, and defoliant, and also finds applications in adhesives and metal treatment processes .

Synthetic Routes and Reaction Conditions:

  • Reaction of Dibutylamine with Carbon Disulfide:

      Reactants: Dibutylamine and carbon disulfide.

      Conditions: The reaction typically occurs at temperatures between 20-30°C.

      Process: Dibutylamine reacts with carbon disulfide to form this compound.

  • Reaction of 1,4-Butanediamine with Sulfur:

      Reactants: 1,4-Butanediamine and sulfur.

      Conditions: This reaction is carried out under controlled conditions to ensure the formation of the desired disulfide compound.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones.

    Reduction: It can be reduced to form dibutylamine and hydrogen sulfide.

    Substitution: The compound can participate in substitution reactions with various organic and inorganic reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, acids, and bases.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dibutylamine, hydrogen sulfide.

    Substitution Products: Various substituted amines and sulfur-containing compounds.

Chemistry:

  • This compound is used as an intermediate in the synthesis of other sulfur-containing compounds and as a reagent in organic synthesis.

Biology:

  • It is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine:

  • Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry:

Mechanism of Action

Bis(dibutylamino)disulfide exerts its effects primarily through its sulfur atoms, which can interact with various biological molecules. The compound can form disulfide bonds with proteins, altering their structure and function. This interaction can inhibit enzyme activity, disrupt cellular processes, and induce oxidative stress. The exact molecular targets and pathways involved are still under investigation, but its ability to modulate redox states and protein function is central to its mechanism of action .

Comparison with Similar Compounds

    Dibutylamine: A precursor in the synthesis of bis(dibutylamino)disulfide.

    Carbon Disulfide: Another sulfur-containing compound used in similar applications.

    Sulfur Dichloride: Used in the industrial production of this compound.

Uniqueness:

Properties

IUPAC Name

N-butyl-N-[(dibutylamino)disulfanyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N2S2/c1-5-9-13-17(14-10-6-2)19-20-18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJQNXUWYZXFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)SSN(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563254
Record name N,N'-Disulfanediylbis(N-butylbutan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67271-09-4
Record name N,N'-Disulfanediylbis(N-butylbutan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(dibutylamino)disulfide
Reactant of Route 2
Reactant of Route 2
Bis(dibutylamino)disulfide
Reactant of Route 3
Bis(dibutylamino)disulfide
Reactant of Route 4
Reactant of Route 4
Bis(dibutylamino)disulfide
Reactant of Route 5
Bis(dibutylamino)disulfide
Reactant of Route 6
Reactant of Route 6
Bis(dibutylamino)disulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.